Zirconium tungstate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

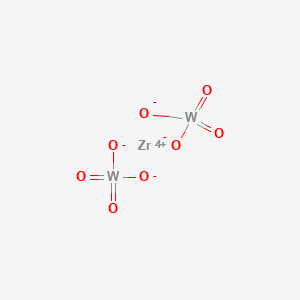

Zirconium tungstate is a compound with the chemical formula Zr(WO₄)₂. It is known for its unique property of negative thermal expansion, meaning it contracts when heated over a wide range of temperatures. This characteristic makes it a subject of significant interest in materials science and engineering .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zirconium tungstate can be synthesized through various methods. One common method involves the hydrothermal synthesis route, where zirconium chloride and sodium tungstate are mixed in an aqueous solution, followed by heating at high temperatures . Another method involves the solid-state reaction of zirconium dioxide and tungsten trioxide at elevated temperatures, followed by rapid cooling to stabilize the desired phase .

Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its scalability. The process includes mixing stoichiometric amounts of zirconium dioxide and tungsten trioxide, heating the mixture to around 900°C, and then rapidly cooling it to room temperature to obtain the metastable cubic phase .

Análisis De Reacciones Químicas

Types of Reactions: Zirconium tungstate primarily undergoes reactions involving its thermal properties. It is known for its negative thermal expansion, which is a result of the vibrational modes within its crystal structure . It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound typically involves reagents like zirconium chloride, sodium tungstate, and hydrochloric acid in hydrothermal synthesis . In solid-state reactions, zirconium dioxide and tungsten trioxide are the primary reagents .

Major Products Formed: The primary product formed from these reactions is this compound itself, with its unique cubic phase that exhibits negative thermal expansion .

Aplicaciones Científicas De Investigación

Zirconium tungstate has a wide range of scientific research applications due to its unique properties. It is used in the development of composite materials to control thermal expansion, which is crucial in precision instruments and aerospace applications . Additionally, it is being explored for use in radiation shielding materials due to its ability to attenuate gamma rays . In the field of electronics, it is used in the production of materials that require stable dimensions over a range of temperatures .

Mecanismo De Acción

The negative thermal expansion of zirconium tungstate is driven by phonon vibrations within its crystal structure. These vibrations involve the near-rigid WO₄ units and Zr-O bonds at low frequencies, with increasing deformation of O-W-O and O-Zr-O bond angles as the temperature rises . This mechanism is unique and not fully understood, but it is believed to involve a combination of vibrational modes that lead to the contraction of the material when heated .

Comparación Con Compuestos Similares

Similar Compounds: Compounds similar to zirconium tungstate include other materials that exhibit negative thermal expansion, such as scandium fluoride (ScF₃), zinc cyanide (Zn(CN)₂), and copper(I) oxide (Cu₂O) .

Uniqueness: What sets this compound apart from these compounds is its isotropic negative thermal expansion over a wide temperature range, from near absolute zero to over 1000 K . This makes it particularly valuable in applications where uniform thermal contraction is required across different dimensions.

Propiedades

Fórmula molecular |

O8W2Zr |

|---|---|

Peso molecular |

586.9 g/mol |

Nombre IUPAC |

dioxido(dioxo)tungsten;zirconium(4+) |

InChI |

InChI=1S/8O.2W.Zr/q;;;;4*-1;;;+4 |

Clave InChI |

OJLGWNFZMTVNCX-UHFFFAOYSA-N |

SMILES canónico |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)